1-(3-Methoxy-benzyl)-piperidine-2-carboxylic acid
Overview
Description
Scientific Research Applications
Chemical Synthesis and Characterization
1-(3-Methoxy-benzyl)-piperidine-2-carboxylic acid and related compounds have been studied for their chemical properties and reactions. For instance, the kinetic and thermodynamic acidities of substituted benzyl-methoxy nitroethylenes have been examined, highlighting the impact of different substituents on their chemical reactivity and stability (Bernasconi, Ali, & Gunter, 2003). This research provides insight into the fundamental chemical behavior of compounds structurally related to this compound, which is crucial for their application in various scientific studies.
Antimicrobial Activity
Compounds structurally similar to this compound have been synthesized and evaluated for their antimicrobial properties. The synthesis of new pyridine derivatives, including those involving piperidine structures, has demonstrated variable and modest activity against certain strains of bacteria and fungi (Patel, Agravat, & Shaikh, 2011). These findings suggest potential applications of these compounds in the development of new antimicrobial agents.
Synthetic Methodologies
The development of synthetic routes for piperidine derivatives, including steps like protection, reduction, and addition reactions, is a critical area of research. Such methodologies are foundational for synthesizing complex molecules with potential pharmacological activities (Lin, Leng, Wang, & Huang, 2016). The exploration of these synthetic routes enables the creation of diverse molecules for further biological evaluation.
Mechanism of Action
Target of Action
The compound “1-(3-Methoxy-benzyl)-piperidine-2-carboxylic acid” is a piperidine derivative. Piperidine is a common structural motif in many pharmaceuticals and other active compounds . .
Mode of Action
The mode of action would depend on the specific target of the compound. Piperidine derivatives can exhibit a wide range of biological activities, including acting as antagonists or agonists for various receptors .
Biochemical Pathways
The compound could potentially be involved in various biochemical pathways depending on its specific target and mode of action. For example, if it acts on neurotransmitter receptors, it could affect signal transduction pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its specific chemical structure. The presence of the piperidine ring and the methoxy-benzyl group could influence these properties .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific target and mode of action. It could potentially affect cell signaling, enzyme activity, or other cellular processes .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds .
properties
IUPAC Name |
1-[(3-methoxyphenyl)methyl]piperidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-18-12-6-4-5-11(9-12)10-15-8-3-2-7-13(15)14(16)17/h4-6,9,13H,2-3,7-8,10H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSNSOIRVTRIDGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCCCC2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40391181 | |
Record name | 1-(3-Methoxy-benzyl)-piperidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40391181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>37.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24809992 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
187994-08-7 | |
Record name | 1-(3-Methoxy-benzyl)-piperidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40391181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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